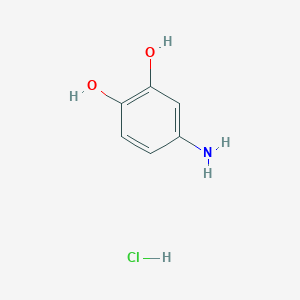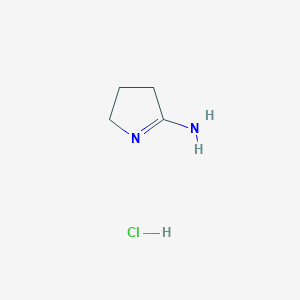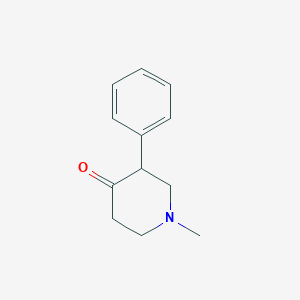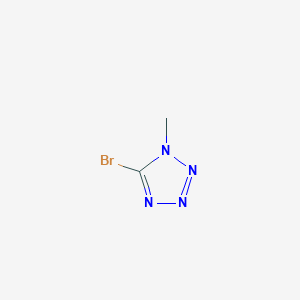![molecular formula C7H8N2 B1281487 2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine CAS No. 23596-28-3](/img/structure/B1281487.png)
2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine
Übersicht
Beschreibung
2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that is part of a broader class of biologically active molecules featuring a pyrrole ring fused to a pyridine ring. These compounds are of significant interest due to their potential applications in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of pyrrolopyridine derivatives has been explored through various methods. One approach involves the condensation of 1,3-diones with 2-(aminomethyl)pyridine, leading to the formation of 3,5-disubstituted- and 3,4,5-trisubstituted-2-(2-pyridyl)pyrroles . Another method includes a one-pot reaction among aromatic aldehydes, aromatic amines, and butane-2,3-dione to obtain tetraaryl derivatives of 1,4-dihydropyrrolo[3,2-b]pyrrole . Additionally, a three-component approach from N-substituted 5-amino-3-cyanopyrroles, various carbonyl, and active methylene compounds has been developed to synthesize 4,7-dihydro-1H-pyrrolo[2,3-b]pyridine derivatives .
Molecular Structure Analysis
The molecular structure of pyrrolopyridine derivatives has been elucidated using various spectroscopic techniques. For instance, the structure of 3,4-diphenyl-1H-pyrrolo[2,3-b]pyridine was determined using FT-IR, NMR, mass spectrometry, and X-ray diffraction analysis . Density functional theory (DFT) calculations have been employed to confirm the molecular structures and investigate the physicochemical properties of these compounds .
Chemical Reactions Analysis
Pyrrolopyridine derivatives exhibit a range of reactivities, including electrophilic aromatic substitution. They have been shown to undergo nitration, nitrosation, bromination, iodination, and reaction with Mannich bases, predominantly at the 3-position . The reactivity of these compounds has been leveraged to synthesize various derivatives, including indolo[3,2-b]indole derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolopyridine derivatives have been extensively studied. These compounds display strong blue fluorescence and exhibit moderate to large Stokes shifts, as well as high quantum yields of fluorescence . The optical, electrochemical, and other physicochemical properties of these heterocycles have been investigated, revealing their potential as electron-rich, simple, aromatic heterocycles with strong violet, blue, or green fluorescence in both solution and solid state .
Wissenschaftliche Forschungsanwendungen
1. Antileishmanial Agents
- Methods of Application : The derivatives were synthesized in one to two steps by utilizing a post-Ugi modification strategy .
- Results : Among the library compounds, compound 5m exhibited potential in vitro antileishmanial activity (CC 50 = 65.11 μM, SI = 7.79, anti-amastigote IC 50 = 8.36 μM). In vivo antileishmanial evaluation of 5m demonstrated 56.2% inhibition in liver and 61.1% inhibition in spleen parasite burden in infected Balb/c mice .
2. Inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and c-Kit
- Application Summary : Pyrrolo[3,2-c]pyridines bearing 2-indolinone substituent, which are related to 2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine, can be used as inhibitors of VEGFR, PDGFR, and c-Kit .
3. Treatment of Diseases of the Nervous and Immune Systems
Safety And Hazards
Eigenschaften
IUPAC Name |
2,3-dihydro-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2/c1-4-9-7-2-3-8-5-6(1)7/h2-3,5,9H,1,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPZFJNRJKUKWGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601286485 | |
| Record name | 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601286485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine | |
CAS RN |
23596-28-3 | |
| Record name | 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23596-28-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601286485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H,2H,3H-pyrrolo[3,2-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Methylbenzo[d]thiazol-2(3H)-one](/img/structure/B1281406.png)

![1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B1281412.png)

![2-[(3-Fluorobenzyl)thio]ethanol](/img/structure/B1281417.png)








